molecular formula C32H36ClNO8 B1671272 Enclomiphene citrate CAS No. 7599-79-3

Enclomiphene citrate

Cat. No.: B1671272
CAS No.: 7599-79-3
M. Wt: 598.1 g/mol
InChI Key: PYTMYKVIJXPNBD-BTKVJIOYSA-N
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Mechanism of Action

Target of Action

Enclomiphene citrate, also known as trans-Clomiphene citrate, primarily targets the estrogen receptors (ER) in the pituitary gland . These receptors play a crucial role in the hypothalamic-pituitary-gonadal axis, which is responsible for the regulation of reproductive hormones.

Mode of Action

This compound acts as a selective estrogen receptor modulator (SERM) . It functions by antagonizing the estrogen receptors in the pituitary gland . This antagonism disrupts the negative feedback loop by estrogen towards the hypothalamic-pituitary-gonadal axis . As a result, there is an increase in the secretion of gonadotropins .

Biochemical Pathways

The disruption of the negative feedback loop by estrogen leads to an increased output of Gonadotropin-releasing hormone (GnRH) from the hypothalamus . This subsequently enhances the pituitary gland’s release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . These hormones stimulate the testes to produce testosterone naturally .

Pharmacokinetics

This compound is administered orally and is metabolized in the liver by CYP2D6 and CYP3A4 . It has an elimination half-life of approximately 10 hours . The pharmacokinetic properties of this compound contribute to its bioavailability and its ability to consistently increase serum testosterone levels into the normal range .

Result of Action

The primary molecular effect of this compound’s action is the elevation of endogenous testosterone levels . On a cellular level, this increase in testosterone can help alleviate symptoms associated with low testosterone, such as fatigue, decreased libido, and loss of muscle mass .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that individual physiological factors, such as liver function and the presence of certain enzymes, can impact the metabolism and effectiveness of the drug .

Biochemical Analysis

Biochemical Properties

Enclomiphene citrate acts by antagonizing the estrogen receptor (ER) in the pituitary gland . This action disrupts the negative feedback loop by estrogen on the hypothalamic-pituitary-gonadal axis, ultimately resulting in an increase in gonadotropin secretion . This increase in gonadotropin secretion then stimulates the testes to produce more testosterone .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by increasing the production of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which are necessary for increasing endogenous testosterone . This can lead to improved sperm production and fertility in men with low testosterone levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to estrogen receptors in the pituitary gland . This binding antagonizes the receptors, disrupting the negative feedback loop by estrogen on the hypothalamic-pituitary-gonadal axis . This disruption allows for increased production of FSH and LH, which in turn stimulates the testes to produce more testosterone .

Temporal Effects in Laboratory Settings

Long-term use of this compound has been reported to be well-tolerated and does not cause as many adverse effects as testosterone replacement therapy .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, related studies on Clomiphene citrate have shown dose-dependent adverse effects on fertilization and early embryogenesis in mice .

Metabolic Pathways

This compound is metabolized in the liver by the enzymes CYP2D6 and CYP3A4

Transport and Distribution

It is known that this compound is administered orally and is metabolized in the liver .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with estrogen receptors located in the cells of the pituitary gland .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of enclomiphene citrate involves the reaction of 2-chloro-1,2-diphenylethylene with 4-(2-diethylaminoethoxy)benzophenone under basic conditions to form the intermediate compound. This intermediate is then reacted with citric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves a one-pot synthesis method using a single solvent, such as dichloromethane. This method simplifies the process by eliminating the need for intermediate isolation and solvent exchange .

Chemical Reactions Analysis

Types of Reactions: Enclomiphene citrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Enclomiphene citrate has a wide range of scientific research applications:

Properties

IUPAC Name

2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTMYKVIJXPNBD-BTKVJIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36ClNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80226887
Record name Enclomiphene citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80226887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7599-79-3, 50-41-9
Record name Enclomiphene citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7599-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enclomiphene citrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007599793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enclomiphene citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80226887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clomifen dihydrogen citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.033
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (E)-2-[4-(2-Chloro-1,2-diphenylvinyl)-phenoxy]triethylamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENCLOMIPHENE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J303A6U9Y6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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